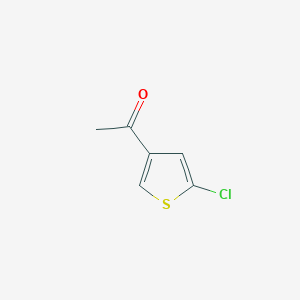

3-Acetyl-5-chlorothiophene

Descripción

BenchChem offers high-quality 3-Acetyl-5-chlorothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-5-chlorothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-chlorothiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHPSPVYDLDWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574110 | |

| Record name | 1-(5-Chlorothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58119-67-8 | |

| Record name | 1-(5-Chlorothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization of 3-Acetyl-5-chlorothiophene: A Technical Guide

Abstract

Introduction to 3-Acetyl-5-chlorothiophene

3-Acetyl-5-chlorothiophene is a substituted thiophene derivative featuring an acetyl group at the 3-position and a chlorine atom at the 5-position. Thiophene and its derivatives are important heterocyclic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals and functional materials.[1] The precise characterization of these molecules is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of the final products. Spectroscopic techniques are indispensable for this purpose, providing a detailed fingerprint of the molecular structure.

This guide will delve into the expected spectroscopic signatures of 3-Acetyl-5-chlorothiophene, providing a foundational understanding for its identification and characterization.

Molecular Structure and Isomeric Context

To fully appreciate the spectroscopic nuances of 3-Acetyl-5-chlorothiophene, it is crucial to consider its isomeric forms and related structures. The positioning of the acetyl and chloro groups on the thiophene ring significantly influences the electronic environment of the constituent atoms, leading to distinct spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of 3-Acetyl-5-chlorothiophene based on established substituent effects and data from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Acetyl-5-chlorothiophene is expected to exhibit two signals in the aromatic region corresponding to the two protons on the thiophene ring, and one signal in the aliphatic region for the methyl protons of the acetyl group.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for 3-Acetyl-5-chlorothiophene in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2 | ~7.8 - 8.2 | Doublet | ~1.5 - 2.5 | Deshielded by the adjacent electron-withdrawing acetyl group. |

| H-4 | ~7.2 - 7.5 | Doublet | ~1.5 - 2.5 | Influenced by the chlorine at the 5-position. |

| -COCH₃ | ~2.5 - 2.7 | Singlet | N/A | Typical range for an acetyl group attached to an aromatic ring. |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and concentration.

The chemical shifts of the thiophene protons are influenced by the electronic effects of the substituents. The acetyl group is strongly electron-withdrawing and will deshield the adjacent H-2 proton, shifting it downfield. The chlorine atom is also electron-withdrawing but to a lesser extent, and its effect on H-4 will be less pronounced. The small coupling constant between H-2 and H-4 is characteristic of a meta-relationship in a five-membered ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 3-Acetyl-5-chlorothiophene is expected to show six distinct signals: four for the thiophene ring carbons and two for the acetyl group carbons (the carbonyl and the methyl carbon).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 3-Acetyl-5-chlorothiophene in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~130 - 135 | Influenced by the adjacent acetyl group. |

| C3 | ~140 - 145 | Attached to the electron-withdrawing acetyl group. |

| C4 | ~125 - 130 | Shielded relative to C2 and C5. |

| C5 | ~135 - 140 | Attached to the chlorine atom. |

| -C =O | ~190 - 195 | Typical range for a ketone carbonyl carbon. |

| -C H₃ | ~25 - 30 | Typical range for an acetyl methyl carbon. |

Note: These are estimated values and can be influenced by solvent effects.

The carbon atoms directly attached to the electron-withdrawing acetyl (C3) and chloro (C5) groups are expected to be significantly deshielded and appear at lower field. The carbonyl carbon of the acetyl group will be the most downfield signal in the spectrum.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for a compound like 3-Acetyl-5-chlorothiophene is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

¹H NMR Data Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Data Acquisition:

-

Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Acquire a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically several hundred to thousands of scans).

-

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative signal intensities if needed.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal at 0.00 ppm.[2]

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Acetyl-5-chlorothiophene is expected to be dominated by absorptions corresponding to the carbonyl group, the thiophene ring, and the C-Cl bond.

Table 3: Predicted Characteristic IR Absorption Bands for 3-Acetyl-5-chlorothiophene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak to Medium | C-H stretching (aromatic) |

| ~1660 - 1680 | Strong | C=O stretching (aryl ketone) |

| ~1500 - 1550 | Medium | C=C stretching (thiophene ring) |

| ~1400 - 1450 | Medium | C-H in-plane bending |

| ~800 - 850 | Medium to Strong | C-H out-of-plane bending |

| ~700 - 750 | Medium to Strong | C-S stretching |

| ~600 - 800 | Medium | C-Cl stretching |

The most prominent peak in the IR spectrum will be the strong absorption due to the C=O stretch of the ketone, which is expected in the range of 1660-1680 cm⁻¹. The exact position will be influenced by the electronic effects of the thiophene ring.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the IR beam path and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum

For 3-Acetyl-5-chlorothiophene (C₆H₅ClOS), the molecular weight is approximately 160.62 g/mol . The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-Acetyl-5-chlorothiophene

| m/z | Fragment Ion |

| 160/162 | [C₆H₅ClOS]⁺ (Molecular ion) |

| 145/147 | [M - CH₃]⁺ |

| 117/119 | [M - COCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Fragmentation Pathway

The primary fragmentation pathways are expected to involve the loss of the methyl group from the acetyl moiety and the loss of the entire acetyl group.

Sources

An In-depth Technical Guide to 3-Acetyl-5-chlorothiophene (CAS No. 58119-67-8)

Foreword: Unpacking a Versatile Heterocyclic Building Block

3-Acetyl-5-chlorothiophene is a substituted thiophene that serves as a highly versatile intermediate in the landscape of organic synthesis and medicinal chemistry. Its strategic placement of chloro, acetyl, and reactive thiophene ring positions makes it a valuable precursor for constructing more complex molecular architectures. This guide moves beyond a simple recitation of facts, aiming instead to provide a causal, in-depth understanding of its synthesis, characterization, reactivity, and application. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references to empower researchers in their experimental design and execution.

Physicochemical and Structural Characteristics

3-Acetyl-5-chlorothiophene is a solid at room temperature. The molecule's reactivity is dictated by the interplay of its functional groups: the electron-withdrawing acetyl group, the deactivating but ortho-para directing chloro group on the electron-rich thiophene ring, and the acidic α-protons of the acetyl methyl group.[1]

Table 1: Core Properties of 3-Acetyl-5-chlorothiophene

| Property | Value | Source(s) |

| CAS Number | 58119-67-8 | [2][3] |

| Molecular Formula | C₆H₅ClOS | [2][3][4] |

| Molecular Weight | 160.62 g/mol | [2][3][5] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [3][5] |

| SMILES String | CC(C1=CSC(Cl)=C1)=O | |

| InChI Key | CPHPSPVYDLDWBL-UHFFFAOYSA-N |

Synthesis Pathway: The Friedel-Crafts Acylation Approach

The most common and industrially viable method for synthesizing acetyl thiophenes is the Friedel-Crafts acylation.[1][6] This electrophilic aromatic substitution reaction attaches an acyl group (in this case, an acetyl group) to the aromatic thiophene ring.

Mechanistic Rationale

The synthesis of 3-acetyl-5-chlorothiophene involves the reaction of 2-chlorothiophene with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride (AlCl₃).[7]

The causality of the process is as follows:

-

Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond. This facilitates the cleavage of the bond to form a highly reactive and resonance-stabilized acylium ion (CH₃CO⁺).[8] This step is critical as it generates the potent electrophile necessary to attack the aromatic ring.

-

Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The chlorine atom on the 2-position of the thiophene ring is a deactivating but ortho-, para-director (with the 5-position being para). The acylation occurs preferentially at the C5 and C3 positions. The formation of the 3-acetyl isomer is a known outcome in the acylation of 2-substituted thiophenes.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex, loses a proton (H⁺) from the carbon atom where the acylium ion attached. This restores the aromaticity of the thiophene ring, yielding the final product. The lost proton reacts with the [AlCl₄]⁻ complex to regenerate the AlCl₃ catalyst and form HCl.[8]

Figure 1: Conceptual workflow for the Friedel-Crafts acylation of 2-chlorothiophene.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure adapted from established methods for Friedel-Crafts acylation of thiophenes.[7]

Materials:

-

2-Chlorothiophene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Carbon Disulfide (CS₂) or Dichloromethane (DCM) (solvent)

-

Ice-cold water

-

5% HCl solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄) (drying agent)

Procedure:

-

Reaction Setup: Equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a reflux condenser fitted with a calcium chloride guard tube to maintain anhydrous conditions.

-

Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 eq.) and anhydrous CS₂ (or DCM). Stir the mixture to form a suspension. Cool the flask to 0-5 °C in an ice bath. Causality: Low temperature is crucial to control the exothermic nature of the reaction and minimize potential side reactions.

-

Reagent Addition: Add acetyl chloride (1.0 eq.) dropwise to the stirred suspension. Following this, add 2-chlorothiophene (1.0 eq.) dissolved in a small amount of anhydrous solvent via the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Causality: Extended stirring ensures the reaction proceeds to completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (approx. 5% v/v). Causality: This step quenches the reaction by hydrolyzing the aluminum chloride catalyst and decomposing the product-catalyst complex.

-

Extraction: If using DCM, separate the organic layer. If using CS₂, which is denser than water, separate the bottom organic layer. Extract the aqueous layer with additional portions of the solvent (2x). Combine all organic extracts.

-

Neutralization & Drying: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine. Dry the organic layer over anhydrous CaCl₂ or MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or hexane) or column chromatography to yield pure 3-acetyl-5-chlorothiophene.

Spectroscopic Characterization for Structural Verification

Accurate structural elucidation is paramount. While a definitive spectrum for this specific isomer is not publicly cataloged in all databases, the expected spectral characteristics can be reliably predicted based on analogous structures like 2-acetyl-5-chlorothiophene and other substituted thiophenes.[9][10]

Table 2: Predicted Spectroscopic Data for 3-Acetyl-5-chlorothiophene

| Technique | Expected Features | Rationale |

| ¹H NMR | Two doublets in the aromatic region (δ 7.0-7.8 ppm) for the two thiophene protons. A singlet around δ 2.5 ppm for the acetyl methyl (CH₃) protons. | The two non-equivalent aromatic protons on the thiophene ring will appear as doublets due to coupling. The methyl protons are a singlet as there are no adjacent protons. |

| ¹³C NMR | A signal > δ 185 ppm for the carbonyl carbon (C=O). Signals in the aromatic region (δ 125-145 ppm) for the four thiophene ring carbons. A signal around δ 25-30 ppm for the methyl carbon (CH₃). | The carbonyl carbon is highly deshielded. The carbons of the thiophene ring will have distinct chemical shifts based on their substitution. |

| IR Spectroscopy | Strong C=O stretch at ~1660-1680 cm⁻¹. C-H stretches (aromatic) > 3000 cm⁻¹. C-Cl stretch at ~700-800 cm⁻¹. | The carbonyl group gives a characteristic strong absorption band. These absorptions are indicative of the key functional groups present in the molecule.[9][10] |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 160 and a [M+2]⁺ peak at m/z 162 with an approximate 3:1 ratio. A prominent peak at m/z 145 ([M-CH₃]⁺). | The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a definitive marker. Fragmentation by loss of the methyl group is a common pathway for acetylated compounds.[11][12] |

Chemical Reactivity and Synthetic Applications

3-Acetyl-5-chlorothiophene is a valuable synthetic intermediate precisely because its functional groups provide multiple handles for further chemical transformation.[1]

Core Reactivity Sites

-

The Acetyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The adjacent methyl protons are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile. This reactivity is fundamental to reactions like aldol condensations.[1]

-

The Thiophene Ring: The chlorine atom at the C5 position can be substituted via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille coupling), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds.

Application in Chalcone Synthesis for Anticancer Research

A significant application of this compound is in the synthesis of chalcones, which are known for their wide range of biological activities.[13] Chalcones are synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone derivative (like 3-acetyl-5-chlorothiophene) and an aromatic aldehyde.[13]

Example Workflow: Synthesis of a Chlorothiophene-Based Chalcone

Sources

- 1. benchchem.com [benchchem.com]

- 2. 58119-67-8 | CAS DataBase [m.chemicalbook.com]

- 3. 3-ACETYL-5-CHLOROTHIOPHENE | 58119-67-8 | INDOFINE Chemical Company [indofinechemical.com]

- 4. 58119-67-8 | 3-acetyl-5-chlorothiophene - Capot Chemical [capotchem.com]

- 5. 3-Acetyl-5-chlorothiophene | CAS:58119-67-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. 3-Acetyl-2,5-dichlorothiophene synthesis - chemicalbook [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 2-Acetyl-5-chlorothiophene | C6H5ClOS | CID 80572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Acetylthiophene(1468-83-3) IR Spectrum [chemicalbook.com]

- 11. 3-Acetyl-2,5-dichlorothiophene [webbook.nist.gov]

- 12. 2-Acetyl-5-chlorothiophene [webbook.nist.gov]

- 13. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

Reactivity of the acetyl group in 3-Acetyl-5-chlorothiophene

An In-Depth Technical Guide to the Reactivity of the Acetyl Group in 3-Acetyl-5-chlorothiophene

Abstract

3-Acetyl-5-chlorothiophene is a versatile heterocyclic ketone that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The reactivity of this compound is governed by the interplay of three key structural features: the electrophilic carbonyl carbon of the acetyl group, the acidic α-protons of the methyl group, and the electron-rich thiophene ring, which is modulated by the electron-withdrawing effects of both the acetyl and chloro substituents. This guide provides a comprehensive exploration of the acetyl group's reactivity within this molecular framework. We will dissect the causality behind experimental choices for a range of transformations, including carbonyl reductions and condensations, α-proton-mediated C-C bond formation, and the influence of the acetyl group on the regioselectivity of substitutions on the thiophene ring. Detailed, field-proven protocols and mechanistic diagrams are provided to serve as a practical resource for laboratory application.

Introduction: Electronic Landscape of 3-Acetyl-5-chlorothiophene

The synthetic utility of 3-Acetyl-5-chlorothiophene stems from a nuanced electronic structure. The acetyl group at the C3 position and the chlorine atom at the C5 position are both electron-withdrawing groups that deactivate the thiophene ring towards electrophilic attack.[1][2] However, their influence on the molecule's overall reactivity is distinct and position-dependent.

-

The Acetyl Group (-COCH₃): As a powerful deactivating group, it significantly reduces the electron density of the thiophene ring through resonance and inductive effects. This makes the carbonyl carbon a prime target for nucleophilic attack and enhances the acidity of the adjacent methyl protons.

-

The Chloro Group (-Cl): This substituent deactivates the ring through induction but can act as a weak ortho, para-director in electrophilic aromatic substitution reactions due to lone pair donation.[1]

-

Combined Influence: The synergy between these groups creates specific reactive sites. The acetyl group activates the C5 chlorine for nucleophilic aromatic substitution (SNAr), while the combination of both substituents directs incoming electrophiles primarily to the C4 position.[1]

The following diagram illustrates the key electronic influences on the molecule.

Caption: Electronic hotspots in 3-Acetyl-5-chlorothiophene.

Reactions at the Carbonyl Center

The electrophilic carbonyl carbon of the acetyl group is a focal point for nucleophilic additions and condensation reactions.

Reduction of the Carbonyl Group

The acetyl group can be selectively reduced to either a secondary alcohol or fully deoxygenated to an ethyl group, depending on the chosen reagent and conditions. Reduction to the corresponding alcohol, 1-(5-chloro-3-thienyl)ethanol, is typically achieved with hydride reagents like sodium borohydride (NaBH₄).

Experimental Protocol: Reduction with Sodium Borohydride

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Acetyl-5-chlorothiophene (1.0 eq) in methanol at 0 °C (ice bath).

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully add 1M HCl to quench the excess NaBH₄ until gas evolution ceases.

-

Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude alcohol, which can be purified by column chromatography.

Condensation Reactions: Building Molecular Complexity

The acidic α-protons allow 3-Acetyl-5-chlorothiophene to act as a nucleophile (via its enolate) in various condensation reactions, which are fundamental for carbon-carbon bond formation. The Claisen-Schmidt condensation, a reaction with an aromatic aldehyde, is particularly valuable for synthesizing chalcone derivatives. These compounds are known scaffolds in medicinal chemistry.[1]

Workflow: Claisen-Schmidt Condensation to Synthesize a Bis-Chalcone

A 2021 study demonstrated the synthesis of a novel bis-chalcone by reacting 3-Acetyl-5-chlorothiophene with terephthalaldehyde, which was then evaluated for its cytotoxic activity.[1]

Caption: Workflow for bis-chalcone synthesis.

The Gewald Reaction: A Gateway to Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction that constructs a polysubstituted 2-aminothiophene ring.[3][4] In this reaction, 3-Acetyl-5-chlorothiophene can serve as the ketone component, condensing with an α-cyanoester and elemental sulfur in the presence of a base. This provides a direct route to highly functionalized thiophenes, which are valuable in dye chemistry and as pharmaceutical building blocks.[5][6][7]

The reaction proceeds via an initial Knoevenagel condensation between the ketone and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization.[3]

Mechanism of the Gewald Reaction

Caption: Simplified mechanism of the Gewald reaction.

Reactivity of the Thiophene Ring

The acetyl group profoundly influences the reactivity of the thiophene ring itself, directing the outcome of both electrophilic and nucleophilic substitution reactions.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

As established, the C3-acetyl and C5-chloro groups both deactivate the ring but cooperatively direct incoming electrophiles to the C4 position. This provides a high degree of regioselectivity for reactions like nitration, halogenation, and Friedel-Crafts acylation.[1][2] This is a crucial consideration for synthetic planning, allowing for the predictable installation of new functional groups.

Experimental Protocol: Friedel-Crafts Acylation at the C4 Position

This protocol is adapted from established methods for the acylation of substituted thiophenes.[2]

-

Setup: To a stirred, cooled (0 °C) mixture of 3-Acetyl-5-chlorothiophene (1.0 eq) and a Lewis acid catalyst (e.g., anhydrous AlCl₃, 3.0 eq), add the solvent (e.g., dichloromethane).

-

Reagent Addition: Add the acylating agent (e.g., 3-bromobenzoyl chloride, 1.0 eq) dropwise, maintaining the low temperature.

-

Reaction: Allow the mixture to warm to room temperature and then heat (e.g., 90-100 °C) for several hours until the starting material is consumed (TLC monitoring).

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice to hydrolyze the aluminum complexes.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic fractions, wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the 4-acylated product.

Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing nature of the acetyl group activates the C5 position for SNAr, enabling the displacement of the chlorine atom. This reaction is synthetically valuable for introducing a wide range of substituents at this position. A prominent example is the palladium-catalyzed Suzuki-Miyaura cross-coupling, which forms a new carbon-carbon bond by coupling with an organoboron reagent.[1]

Data Summary

| Property/Reaction | Details | Typical Yield | Reference(s) |

| Molecular Formula | C₆H₅ClOS | N/A | [8] |

| Molecular Weight | ~176.62 g/mol | N/A | - |

| ¹H NMR (CDCl₃) | δ ~2.5 ppm (s, 3H, -CH₃), δ ~7.2-7.8 ppm (thiophene protons) | N/A | [9] |

| Reduction to Alcohol | Reagent: NaBH₄, Solvent: Methanol | High | - |

| Claisen-Schmidt Condensation | Reactant: Aromatic aldehyde, Catalyst: KOH or NaOH | 60-85% | [1] |

| Friedel-Crafts Acylation | Occurs at C4 position. Reagent: Acyl chloride, Catalyst: AlCl₃ | 45-70% | [2] |

| Suzuki-Miyaura Coupling | Displaces C5-Cl. Reagent: Boronic acid, Catalyst: Pd catalyst (e.g., Pd(PPh₃)₄), Base: K₂CO₃ | Moderate-Excellent | [1] |

Conclusion

The acetyl group in 3-Acetyl-5-chlorothiophene is not merely a passive functional group but an active director of reactivity across the entire molecule. It provides three distinct handles for chemical modification: the electrophilic carbonyl carbon, the acidic α-protons, and its electronic influence on the thiophene ring. By understanding the underlying electronic principles, researchers can exploit this reactivity to perform a wide array of transformations, from simple reductions to complex multicomponent reactions like the Gewald synthesis. This versatility cements the role of 3-Acetyl-5-chlorothiophene as a high-value building block for creating novel molecular architectures in drug discovery and materials science.

References

-

Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

-

NIST. (n.d.). 3-Acetyl-2,5-dichlorothiophene. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene).

-

PubChem. (n.d.). 3-Acetyl-2-(aminosulfonyl)-5-chlorothiophene. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Acetyl-5-chlorothiophene-2-sulfonamide: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

-

SlideShare. (n.d.). Synthesis of Furan and Thiophene. Retrieved from [Link]

-

Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(3), 371-376. [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

-

Arkat USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

Electrophilic substitution on the thiophene ring of 3-Acetyl-5-chlorothiophene

An In-Depth Technical Guide to Electrophilic Substitution on the Thiophene Ring of 3-Acetyl-5-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of electrophilic substitution reactions on the 3-Acetyl-5-chlorothiophene ring. As a key intermediate in medicinal chemistry, understanding the reactivity and regioselectivity of this molecule is crucial for the synthesis of novel pharmaceutical agents. This document synthesizes mechanistic principles with practical, field-proven insights to provide a self-validating framework for experimental design.

The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, exhibiting a reactivity significantly greater than benzene.[1] This heightened reactivity is attributed to the sulfur atom's ability to stabilize the intermediate carbocation (σ-complex) through the delocalization of its lone pair of electrons.[1][2] However, the introduction of substituents dramatically modulates this intrinsic reactivity.

In 3-Acetyl-5-chlorothiophene, the ring is substituted with two electron-withdrawing groups:

-

3-Acetyl Group: This group deactivates the thiophene ring through both a strong resonance effect (-M) and an inductive effect (-I), pulling electron density from the π-system.[3][4] This makes the ring less nucleophilic and therefore less reactive towards electrophiles.[4]

-

5-Chloro Group: The chlorine atom also deactivates the ring through a strong inductive effect (-I) due to its high electronegativity. However, it can also donate electron density through a resonance effect (+M) via its lone pairs. Overall, halogens are considered deactivating groups in electrophilic aromatic substitution.[5]

The combined effect of these two deactivating groups renders the 3-Acetyl-5-chlorothiophene ring significantly less reactive than unsubstituted thiophene, necessitating more forcing conditions for electrophilic substitution reactions.

Regioselectivity: Predicting the Site of Electrophilic Attack

The primary consideration in any electrophilic substitution reaction is the regioselectivity. For 3-Acetyl-5-chlorothiophene, the two available positions for substitution are C2 and C4. The directing effects of the existing substituents are the determining factors for the position of the incoming electrophile.

-

Directing Effect of the 3-Acetyl Group: As a meta-directing group, the acetyl substituent at C3 directs incoming electrophiles to the C5 position. However, this position is already occupied by the chlorine atom. The other meta-position relative to the acetyl group is C1 (the sulfur atom), which is not a typical site for electrophilic substitution. The position ortho to the acetyl group (C2 and C4) are deactivated. Between the two, the C4 position is less deactivated.

-

Directing Effect of the 5-Chloro Group: Halogens are ortho-, para-directors. The chlorine atom at C5 will direct incoming electrophiles to its ortho position, which is the C4 position.

Therefore, the directing effects of both the acetyl and chloro groups converge, strongly favoring electrophilic attack at the C4 position .[6] This position is also the least sterically hindered of the available sites on the ring.

The following diagram illustrates the directing effects of the substituents on the 3-Acetyl-5-chlorothiophene ring.

Caption: Directing effects on the 3-Acetyl-5-chlorothiophene ring.

Key Electrophilic Substitution Reactions and Protocols

Given the deactivated nature of the ring, specific and often forcing conditions are required to achieve successful electrophilic substitution.

Sulfonation

Sulfonation is a viable reaction for 3-Acetyl-5-chlorothiophene. A direct sulfonation approach can be employed to introduce a sulfonic acid group at the C4 position.

Protocol: Sulfonation of 3-Acetyl-5-chlorothiophene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 3-Acetyl-5-chlorothiophene (1 equivalent).

-

Cooling: Cool the flask to 0-5°C using an ice bath.

-

Reagent Addition: Under a nitrogen atmosphere, add chlorosulfonic acid (3-4 equivalents) dropwise to the stirred solution, maintaining the temperature between 0-5°C.[7]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The solid product, 3-acetyl-5-chloro-4-thiophenesulfonic acid, can be collected by filtration, washed with cold water, and dried.

Nitration

Representative Protocol: Nitration of 3-Acetyl-5-chlorothiophene

-

Reaction Setup: To a flask containing concentrated sulfuric acid (5-10 equivalents), cooled to 0°C, slowly add 3-Acetyl-5-chlorothiophene (1 equivalent) with stirring.

-

Nitrating Agent: Prepare a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2-3 equivalents), and cool it to 0°C.

-

Reagent Addition: Add the cold nitrating mixture dropwise to the thiophene solution, ensuring the temperature does not rise above 10°C.

-

Reaction: Stir the mixture at 0-10°C for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture into a beaker of ice water.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Halogenation

Bromination of deactivated thiophenes can be achieved using N-bromosuccinimide (NBS) in the presence of an acid catalyst.

Representative Protocol: Bromination of 3-Acetyl-5-chlorothiophene

-

Reaction Setup: Dissolve 3-Acetyl-5-chlorothiophene (1 equivalent) in a suitable solvent such as acetic acid or a mixture of acetic acid and acetic anhydride.

-

Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) in portions to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for several hours, monitoring the reaction progress by TLC.

-

Work-up: Pour the reaction mixture into water and extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry it, and remove the solvent. The product can be purified by recrystallization or column chromatography.

Data Summary

The following table summarizes the expected outcomes and key parameters for the electrophilic substitution on 3-Acetyl-5-chlorothiophene.

| Reaction | Electrophile | Expected Major Product | Key Reaction Conditions |

| Sulfonation | SO₃ | 3-Acetyl-5-chloro-4-thiophenesulfonic acid | Chlorosulfonic acid, 0-5°C |

| Nitration | NO₂⁺ | 3-Acetyl-5-chloro-4-nitrothiophene | Conc. HNO₃ / Conc. H₂SO₄, 0-10°C |

| Bromination | Br⁺ | 3-Acetyl-4-bromo-5-chlorothiophene | NBS, Acetic Acid |

Experimental Workflow Visualization

The general workflow for performing and analyzing an electrophilic substitution reaction on 3-Acetyl-5-chlorothiophene is depicted below.

Sources

- 1. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Acetyl-5-chlorothiophene-2-sulfonamide(160982-10-5) 1H NMR spectrum [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Acetyl-5-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-5-chlorothiophene is a substituted heterocyclic ketone of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dictated by its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive examination of the molecular architecture of 3-Acetyl-5-chlorothiophene. While direct experimental data on its conformation is limited, this document synthesizes information from analogous compounds to present a robust model of its likely structural preferences. This guide delves into the rotational isomerism of the acetyl group, a critical factor influencing its reactivity and intermolecular interactions. Furthermore, detailed protocols for the experimental and computational characterization of this and related molecules are provided to support further research and application.

Introduction: The Significance of 3-Acetyl-5-chlorothiophene

3-Acetyl-5-chlorothiophene, with the CAS Number 58119-67-8, is a key heterocyclic building block. Its structure, featuring a thiophene ring substituted with both a chloro and an acetyl group, provides multiple reactive sites for synthetic transformations.[1] These functional groups allow for a diverse range of chemical modifications, making it a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications.[1] The precise three-dimensional arrangement of its atoms, particularly the orientation of the acetyl group relative to the thiophene ring, is fundamental to understanding its chemical behavior and its interactions with biological targets.

Fundamental Molecular Structure

The foundational structure of 3-Acetyl-5-chlorothiophene consists of a five-membered thiophene ring. An acetyl group (-COCH₃) is attached to the third carbon (C3), and a chlorine atom is attached to the fifth carbon (C5) of the ring.

Table 1: Core Molecular Data for 3-Acetyl-5-chlorothiophene

| Identifier | Value |

| IUPAC Name | 1-(5-chlorothiophen-3-yl)ethanone |

| CAS Number | 58119-67-8 |

| Molecular Formula | C₆H₅ClOS[2] |

| Molecular Weight | 160.62 g/mol [3] |

| SMILES String | CC(C1=CSC(Cl)=C1)=O |

| InChI Key | CPHPSPVYDLDWBL-UHFFFAOYSA-N |

Conformational Analysis: The Rotational Isomers of the Acetyl Group

A critical aspect of the molecular structure of 3-Acetyl-5-chlorothiophene is the rotational conformation of the acetyl group around the C3-C(O) single bond. This rotation gives rise to two principal planar conformers, or rotational isomers: the syn-conformer and the anti-conformer. These conformers are defined by the dihedral angle between the carbonyl group (C=O) and the adjacent C-S bond within the thiophene ring.

For 3-Acetyl-5-chlorothiophene, the two likely planar conformers are:

-

Syn-conformer: The carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring.

-

Anti-conformer: The carbonyl oxygen is oriented away from the sulfur atom.

The relative stability of these conformers is determined by a delicate balance of steric and electronic effects, including dipole-dipole interactions and potential weak intramolecular hydrogen bonds. Computational studies on related arylamides have demonstrated the importance of such subtle forces in dictating conformational flexibility.[7]

Caption: Predicted rotational isomers of 3-Acetyl-5-chlorothiophene.

Spectroscopic Characterization

The precise molecular structure and conformation of 3-Acetyl-5-chlorothiophene can be elucidated through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For 3-Acetyl-5-chlorothiophene, both ¹H and ¹³C NMR would provide characteristic signals.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for 3-Acetyl-5-chlorothiophene

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

| ¹H | ~2.5 | -CH₃ (Acetyl) |

| ¹H | ~7.2 - 8.0 | Thiophene ring protons |

| ¹³C | ~26 | -CH₃ (Acetyl) |

| ¹³C | ~120 - 145 | Thiophene ring carbons |

| ¹³C | ~190 | C=O (Ketone) |

Note: Predicted values are based on data for analogous compounds like 3-acetylthiophene.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for 3-Acetyl-5-chlorothiophene

| Wave Number (cm⁻¹) | Vibration | Functional Group |

| ~3100 | C-H stretch | Aromatic (Thiophene) |

| ~1670 | C=O stretch | Ketone (Acetyl) |

| ~1400-1500 | C=C stretch | Aromatic (Thiophene) |

| ~700-800 | C-Cl stretch | Chloroalkane |

Experimental and Computational Workflows

To definitively determine the conformational preferences and detailed molecular structure of 3-Acetyl-5-chlorothiophene, a combined experimental and computational approach is recommended.

Caption: Integrated workflow for conformational analysis.

Experimental Protocols

-

Sample Preparation: Dissolve 5-10 mg of purified 3-Acetyl-5-chlorothiophene in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher. For more detailed conformational studies, advanced 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to probe through-space interactions between the acetyl protons and the thiophene ring protons, which differ between conformers.

-

Crystal Growth: Grow single crystals of 3-Acetyl-5-chlorothiophene suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and the dihedral angle defining the conformation of the acetyl group in the solid state.

Computational Chemistry Protocol

-

Structure Building: Construct the 3-Acetyl-5-chlorothiophene molecule in a molecular modeling software.

-

Conformational Search: Perform a systematic conformational search by rotating the C3-C(O) dihedral angle to identify all potential energy minima.

-

Geometry Optimization and Frequency Analysis: For each identified conformer, perform a full geometry optimization and frequency calculation using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p).[4] The absence of imaginary frequencies confirms a true energy minimum.

-

Potential Energy Surface Scan: To determine the rotational barrier between the syn and anti conformers, perform a relaxed potential energy surface scan by systematically varying the relevant dihedral angle and calculating the energy at each step.

Conclusion

The molecular structure and conformational landscape of 3-Acetyl-5-chlorothiophene are integral to its chemical properties and applications. While direct experimental determination of its conformational preferences remains an area for future research, a robust model based on analogous compounds suggests the existence of two primary planar conformers (syn and anti). The integrated experimental and computational workflows detailed in this guide provide a clear pathway for the definitive characterization of this and other important heterocyclic intermediates. A thorough understanding of these structural nuances is paramount for the rational design of novel pharmaceuticals and advanced materials.

References

-

3B Scientific Corporation. 3-Acetyl-5-chlorothiophene. [Link]

-

Capot Chemical. 58119-67-8 | 3-acetyl-5-chlorothiophene. [Link]

-

Nguyen, H. V. L., et al. (2021). Microwave Spectrum of Two-Top Molecule: 2-Acetyl-3-Methylthiophene. ChemPhysChem, 22(23), 2420-2428. [Link]

-

Nguyen, H. V. L., et al. (2022). Benchmarking acetylthiophene derivatives: methyl internal rotations in the microwave spectrum of 2-acetyl-5-methylthiophene. Physical Chemistry Chemical Physics, 25(1), 509-519. [Link]

-

Lentz, D., et al. (2021). Microwave Spectrum of Two-Top Molecule: 2-Acetyl-3-Methylthiophene. ResearchGate. [Link]

-

Mouhib, H., et al. (2023). Barrier to Methyl Internal Rotation and Equilibrium Structure of 2-Methylthiophene Determined by Microwave Spectroscopy. MDPI. [Link]

-

Oki, M. (1983). Isolation of rotational isomers and developments derived therefrom. PMC - PubMed Central. [Link]

-

El-Ghanam, A. M. A. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]

-

Wu, H., et al. (2014). Temperature-Dependent Conformation Behavior of Isolated Poly(3-hexylthiopene) Chains. ACS Publications. [Link]

-

Ananthakrishnan, S. J., et al. (2009). Computational studies of functional polythiophenes: Overlap with device characteristics. ResearchGate. [Link]

-

Pathan, M. A., et al. (2015). Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. ResearchGate. [Link]

-

Wu, H., et al. (2014). Conformational preferences of furan- and thiophene-based arylamides: A combined computational and experimental study. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Welcome to www.3bsc.com [3bsc.com]

- 3. 58119-67-8 | 3-acetyl-5-chlorothiophene - Capot Chemical [capotchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Benchmarking acetylthiophene derivatives: methyl internal rotations in the microwave spectrum of 2-acetyl-5-methylthiophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microwave Spectrum of Two-Top Molecule: 2-Acetyl-3-Methylthiophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3-Acetyl-5-chlorothiophene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Acetyl-5-chlorothiophene, a key heterocyclic building block in organic synthesis. The document delves into the historical context of its discovery, details its various synthetic methodologies with a focus on the critical aspect of regioselectivity, and elucidates the mechanisms of these reactions. Furthermore, it outlines the compound's key chemical and physical properties and explores its significant applications as a pivotal intermediate in the synthesis of pharmaceuticals, such as the antiglaucoma agent Brinzolamide, and other bioactive molecules. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction and Historical Context

The study of thiophene and its derivatives has been a cornerstone of heterocyclic chemistry since its discovery. Halogenated acetylthiophenes, in particular, have emerged as versatile intermediates due to the presence of multiple reactive sites, allowing for a diverse range of chemical transformations. The historical development of synthetic routes to these compounds is closely tied to the advancements in electrophilic aromatic substitution reactions, most notably the Friedel-Crafts acylation, first reported by Charles Friedel and James Mason Crafts in 1877.

Early investigations into the acylation of halogenated thiophenes date back to the 1940s. A significant contribution from this era is the work of Hartough and Kosak, who extensively studied the acylation of chlorothiophenes. Their research, documented in patents from that period, primarily focused on the synthesis of 2-acyl-5-chlorothiophenes and the acylation of dichlorothiophenes.[1] These foundational studies highlighted a key challenge that remains central to the synthesis of acetylchlorothiophenes: the control of regioselectivity. The inherent electronic properties of the thiophene ring favor electrophilic attack at the α-positions (C2 and C5), making the synthesis of β-substituted isomers, such as 3-Acetyl-5-chlorothiophene, a non-trivial endeavor.

The importance of 3-Acetyl-5-chlorothiophene as a specific synthetic intermediate grew with the discovery of its utility in the preparation of complex pharmaceutical agents. Its role as a precursor to the carbonic anhydrase inhibitor Brinzolamide has driven the development of more refined and regioselective synthetic strategies.

Synthesis of 3-Acetyl-5-chlorothiophene

The synthesis of 3-Acetyl-5-chlorothiophene is most commonly achieved through Friedel-Crafts acylation. However, the choice of starting material and reaction conditions is crucial to ensure the desired regiochemical outcome.

Friedel-Crafts Acylation: The Challenge of Regioselectivity

The Friedel-Crafts acylation of thiophene with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), proceeds via an electrophilic aromatic substitution mechanism.[2][3][4] The regioselectivity of this reaction is dictated by the stability of the carbocation intermediate (the Wheland intermediate). For an unsubstituted thiophene ring, electrophilic attack at the C2 position is favored as the resulting intermediate is stabilized by three resonance structures, whereas attack at the C3 position yields a less stable intermediate with only two resonance structures.

For substituted thiophenes, the directing effect of the substituent adds another layer of complexity. In the case of 2-chlorothiophene, the chlorine atom is a deactivating but ortho-, para-directing group. However, the strong inherent preference for α-acylation in the thiophene ring often leads to the formation of 2-acetyl-5-chlorothiophene as the major product.[5][6]

To achieve the desired 3-acetyl substitution pattern, alternative strategies are necessary.

Synthetic Approaches to 3-Acetyl-5-chlorothiophene

A logical approach to obtaining the 3-acetyl isomer is to start with 3-chlorothiophene. The chlorine at the 3-position directs incoming electrophiles to the adjacent C2 and C5 positions. While this can still lead to a mixture of products, it provides a more direct route to compounds with substitution at the 3-position.

An alternative and often employed strategy involves the Friedel-Crafts acylation of 2,5-dichlorothiophene. In this case, the electrophilic attack is directed to one of the vacant β-positions (C3 or C4), leading to the formation of 3-acetyl-2,5-dichlorothiophene.[7] This intermediate can then be selectively dehalogenated at the 2-position to yield 3-Acetyl-5-chlorothiophene. This multi-step approach offers better control over the regiochemistry.

A patented method describes the synthesis of a Brinzolamide intermediate, 3-acetyl-5-chloro-2-(benzylthiol)thiophene, starting from 3-acetyl-2,5-dichlorothiophene.[8] This underscores the industrial relevance of this synthetic route.

Diagram: Synthetic Pathways to 3-Acetyl-5-chlorothiophene

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Acetyl-2,5-dichlorothiophene synthesis - chemicalbook [chemicalbook.com]

- 8. CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene) - Google Patents [patents.google.com]

Potential derivatives of 3-Acetyl-5-chlorothiophene

An In-Depth Technical Guide to the Synthetic Potential of 3-Acetyl-5-chlorothiophene

Abstract

3-Acetyl-5-chlorothiophene stands as a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring three distinct reactive centers—the acetyl group, the C5-chloro substituent, and the thiophene ring itself—provides a versatile platform for constructing a diverse array of complex molecules. This guide offers a comprehensive exploration of the derivatization potential of 3-Acetyl-5-chlorothiophene. Moving beyond a simple catalog of reactions, we delve into the mechanistic principles, strategic considerations for experimental design, and field-proven protocols for key transformations. We will examine derivatizations via condensation reactions, palladium-catalyzed cross-couplings, and electrophilic substitutions, highlighting the synthesis of intermediates crucial for developing therapeutic agents, including carbonic anhydrase inhibitors and novel anticancer compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic programs.

Introduction: The Strategic Value of 3-Acetyl-5-chlorothiophene

The thiophene nucleus is a privileged pharmacophore, recognized for its presence in numerous FDA-approved drugs and its ability to act as a bioisostere of a benzene ring, offering unique metabolic profiles and physicochemical properties.[1][2] 3-Acetyl-5-chlorothiophene (CAS 58119-67-8) emerges as a particularly valuable starting material due to the orthogonal reactivity of its functional groups. The acetyl moiety provides a handle for C-C bond formation and functional group interconversion, while the chlorine atom serves as an efficient leaving group for modern cross-coupling reactions.[3] This inherent functionality allows for a stepwise and controlled elaboration of the molecular framework, making it a cornerstone intermediate in the synthesis of high-value compounds.

Table 1: Physicochemical Properties of 3-Acetyl-5-chlorothiophene

| Property | Value |

| CAS Number | 58119-67-8[4] |

| Molecular Formula | C₆H₅ClOS[4] |

| Molecular Weight | 160.62 g/mol |

| Appearance | Solid[4] |

| SMILES | CC(C1=CSC(Cl)=C1)=O[4] |

| InChI Key | CPHPSPVYDLDWBL-UHFFFAOYSA-N[4] |

Core Reactivity Analysis

Understanding the electronic landscape of 3-Acetyl-5-chlorothiophene is fundamental to designing effective synthetic strategies. The molecule's reactivity is governed by the interplay between the electron-rich thiophene ring and its two electron-withdrawing substituents.

-

The Acetyl Group: The carbonyl carbon is highly electrophilic. The α-protons on the methyl group are acidic (pKa ≈ 19-20 in DMSO), making them susceptible to deprotonation by a suitable base. This generates a nucleophilic enolate, which is the cornerstone of condensation chemistry.[3]

-

The 5-Chloro Substituent: The chlorine atom at the C5 position is a key site for transformations. While nucleophilic aromatic substitution is challenging on electron-rich rings, this position is primed for oxidative addition to a low-valent metal center, such as Palladium(0), initiating powerful cross-coupling catalytic cycles.[5]

-

The Thiophene Ring: The acetyl group deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the C2 position, which is the most nucleophilic site.[6] This regioselectivity is crucial for reactions like sulfonylation.

Caption: Reactivity map of 3-Acetyl-5-chlorothiophene.

Strategic Derivatization Pathways

Reactions at the Acetyl Moiety: Building Molecular Complexity

The acetyl group is a versatile starting point for chain extension and the introduction of new ring systems.

The Claisen-Schmidt condensation, a reaction between an enolizable ketone and a non-enolizable aldehyde, is a highly effective method for synthesizing chalcones and their derivatives. These α,β-unsaturated ketones are valuable scaffolds in medicinal chemistry, with many exhibiting significant anticancer activity.[7] 3-Acetyl-5-chlorothiophene serves as the ketone component, reacting with various aromatic aldehydes to produce a library of thiophene-containing chalcones.[3][7]

Causality in Protocol Design: The choice of a strong base like potassium hydroxide is critical to ensure sufficient deprotonation of the α-protons of the acetyl group, initiating the condensation. Ethanol is an ideal solvent as it readily dissolves the reactants and the base, facilitating a homogeneous reaction environment. The reaction is typically run at room temperature to minimize side reactions.

-

Reactant Preparation: Dissolve 3-Acetyl-5-chlorothiophene (2 mmol) and terephthalaldehyde (1 mmol) in ethanol in a round-bottom flask.

-

Base Addition: While stirring, add a solution of potassium hydroxide (a catalytic amount) in ethanol to the mixture.

-

Reaction: Continue stirring the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water.

-

Isolation: Collect the precipitated solid by filtration, wash thoroughly with water to remove excess base, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure bis-chalcone derivative.

Caption: Workflow for Claisen-Schmidt Condensation.

Reactions at the C5-Chloride: The Gateway to Biaryls

The chloro group is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures.[5][8] It involves the reaction of an organohalide with an organoboron species, typically a boronic acid, catalyzed by a palladium(0) complex.[9] Using 3-Acetyl-5-chlorothiophene as the halide partner allows for the introduction of a vast range of aryl or heteroaryl substituents at the 5-position. While aryl bromides and iodides are more reactive, conditions have been optimized to effectively utilize the more cost-effective aryl chlorides.[5][10]

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the C-Cl bond to the Pd(0) catalyst, forming a Pd(II) intermediate. Following this, transmetalation occurs where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[9]

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

-

Inert Atmosphere: To a dry reaction vial equipped with a magnetic stir bar, add 3-Acetyl-5-chlorothiophene (1.0 mmol), the desired arylboronic acid (1.2 mmol), a base such as potassium phosphate (2.0 mmol), and the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).

-

Degassing: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Under the inert atmosphere, add anhydrous solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.

-

Heating: Place the vial in a preheated oil bath or heating block (typically 90-100 °C). Stir the mixture vigorously for the specified time (e.g., 12-24 hours).

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling of Aryl Chlorides

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Chlorobenzene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | >95 |

| 4-Chloroanisole | 4-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | ~90 |

| 5-Chlorothiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~85 |

(Note: Data is representative for aryl chlorides and illustrates typical conditions. Yields for 3-Acetyl-5-chlorothiophene will be substrate-dependent.)

Reactions on the Thiophene Ring: Crafting Key Intermediates

Direct functionalization of the thiophene ring provides access to highly valuable derivatives.

The synthesis of 3-Acetyl-5-chlorothiophene-2-sulfonamide is arguably one of the most critical transformations of the parent molecule. This derivative is a key intermediate in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma.[11][12] The reaction involves the direct sulfonylation of the thiophene ring at the C2 position using chlorosulfonic acid, followed by ammonolysis.[11]

Causality in Protocol Design: The reaction is performed at low temperatures (0–5°C) to control the highly exothermic and reactive nature of chlorosulfonic acid, preventing unwanted side reactions and degradation. Anhydrous conditions are essential to avoid the violent reaction of chlorosulfonic acid with water.[11]

-

Initial Setup: Cool a flask containing 3-Acetyl-5-chlorothiophene to 0-5°C in an ice bath under an inert atmosphere.

-

Reagent Addition: Slowly add chlorosulfonic acid dropwise to the cooled, stirred substrate, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, allow the mixture to stir at low temperature for a designated period.

-

Quenching: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.

-

Isolation: Filter the solid product, wash with cold water until neutral, and dry under vacuum.

-

Next Step (Ammonolysis): The resulting sulfonyl chloride can then be reacted with ammonia (ammonolysis) to form the final 3-Acetyl-5-chlorothiophene-2-sulfonamide.

Profile of Key Derivatives & Therapeutic Landscapes

The derivatives synthesized from 3-Acetyl-5-chlorothiophene are not mere chemical curiosities; they are precursors to and analogs of compounds with significant biological activity.

-

Carbonic Anhydrase Inhibitors: As detailed above, 3-Acetyl-5-chlorothiophene-2-sulfonamide is indispensable for producing Brinzolamide, a drug that lowers intraocular pressure.[12][13] The sulfonamide moiety is a classic zinc-binding group that potently inhibits the metalloenzyme carbonic anhydrase.[11]

-

Anticancer Agents: Chalcones and bis-chalcones derived from 3-Acetyl-5-chlorothiophene have demonstrated potent cytotoxic activity against various cancer cell lines, including breast cancer.[3][7] Their mechanism often involves inducing apoptosis or interfering with critical cellular signaling pathways.[7]

-

Antimicrobial Compounds: The thiophene scaffold is a well-established pharmacophore in antimicrobial drug discovery.[1][14] Heteroaryl chalcones prepared from 3-Acetyl-5-chlorothiophene-2-sulfonamide have shown promising activity against various bacterial strains.[11][13]

Conclusion

3-Acetyl-5-chlorothiophene is a synthetically tractable and economically significant intermediate. Its well-defined reactive sites allow for selective and high-yielding transformations, providing access to a rich diversity of molecular architectures. The strategic application of modern synthetic methodologies—from classic condensations to palladium-catalyzed cross-couplings and regioselective electrophilic substitutions—unlocks pathways to compounds of immense therapeutic interest. For drug development professionals and synthetic chemists, mastering the reactivity of this scaffold is a key step toward the innovation of next-generation pharmaceuticals and functional materials.

References

- Benchchem. (n.d.). 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity.

- Goyal, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Pharmaffiliates. (n.d.). 3-Acetyl-5-chlorothiophene-2-sulfonamide: A Key Intermediate in Pharmaceutical Synthesis.

-

Abdelgawad, M. A., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. Retrieved from [Link]

- Benchchem. (n.d.). 3-Acetyl-5-chlorothiophene | 58119-67-8.

-

Blicke, F. F. (2008). Biological and Pharmacological Activity of Thiophene and its Derivatives. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.

- Arora, R. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.

- Key Organics. (n.d.). Exploring the Anticancer Potential of 3-Acetyl-2,5-dichlorothiophene Derivatives.

- Benchchem. (n.d.). Application Notes: 3-Acetylthiophene as a Versatile Precursor in Pharmaceutical Synthesis.

- ChemicalBook. (2025). 3-Acetyl-5-chlorothiophene-2-sulfonamide | 160982-10-5.

- Sigma-Aldrich. (n.d.). 3-Acetyl-5-chlorothiophene AldrichCPR 58119-67-8.

- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling of Ethyl 5-chlorothiophene-2-glyoxylate with Arylboronic Acids.

- El-Metwaly, N. M., & El-Gazzar, A. A. (2018). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Acetyl-5-chlorothiophene AldrichCPR 58119-67-8 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. nbinno.com [nbinno.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. 3-Acetyl-5-chlorothiophene-2-sulfonamide | 160982-10-5 [chemicalbook.com]

- 14. tandfonline.com [tandfonline.com]

3-Acetyl-5-chlorothiophene safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 3-Acetyl-5-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

3-Acetyl-5-chlorothiophene (CAS No. 58119-67-8) is a heterocyclic ketone, a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agricultural sectors. Its structure, featuring a thiophene ring substituted with an acetyl group and a chlorine atom, makes it a versatile building block. However, the very reactivity that makes it useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions required when working with this compound, grounded in established chemical safety principles.

Chapter 1: Hazard Identification and Risk Assessment

A foundational element of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. 3-Acetyl-5-chlorothiophene is classified under the Globally Harmonized System (GHS) and presents specific risks that must be managed.

GHS Classification

The primary hazard associated with 3-Acetyl-5-chlorothiophene is acute oral toxicity. The compound is also classified as an irritant.

| Hazard Class | Category | Signal Word | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Irritant | - | Warning | - | GHS07 (Exclamation Mark) |

This table summarizes the GHS classification for 3-Acetyl-5-chlorothiophene.

The H302 classification indicates that ingestion of a sufficient quantity of the substance can cause significant, non-lethal toxic effects. The causality behind this toxicity lies in its potential to interfere with biological processes upon absorption through the gastrointestinal tract. While specific toxicological pathways are not extensively detailed in common safety literature, the general principle for such compounds involves metabolic activation or disruption of cellular functions.

Physical and Chemical Properties

Understanding the physical state and properties of a chemical is critical for anticipating its behavior and implementing appropriate controls.

| Property | Value | Source |

| CAS Number | 58119-67-8 | |

| Molecular Formula | C₆H₅ClOS | |

| Molecular Weight | 160.62 g/mol | |

| Appearance | Solid | |

| Melting Point | 46-49°C | |

| Boiling Point | 117-118°C at 17 mmHg | |

| Storage Class Code | 11 - Combustible Solids |

This table presents key physical and chemical data for 3-Acetyl-5-chlorothiophene.

As a combustible solid, it does not present the same level of fire risk as a flammable liquid, but it can burn if exposed to an ignition source. Its solid form at room temperature means the primary exposure routes are ingestion and skin contact with the dust, or inhalation of airborne particulates.

Chapter 2: Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering and administrative measures to minimize direct interaction with the hazard.

Engineering Controls

-

Chemical Fume Hood: All weighing and transfer operations involving 3-Acetyl-5-chlorothiophene powder should be conducted in a certified chemical fume hood. This is the primary engineering control to prevent inhalation of airborne particulates.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Administrative Controls

-

Standard Operating Procedures (SOPs): Laboratories must develop and enforce detailed SOPs for the use of this chemical. These SOPs should cover every stage from receipt and storage to use and disposal.

-

Designated Areas: Clearly demarcate areas where 3-Acetyl-5-chlorothiophene is stored and handled. Access should be restricted to trained personnel.

-

Training: All personnel handling the compound must receive documented training on its hazards, safe handling procedures, emergency response, and proper disposal.

Chapter 3: Personal Protective Equipment (PPE)

When engineering and administrative controls cannot eliminate all risks, PPE provides the final barrier between the researcher and the chemical.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Gloves should be inspected before use and replaced immediately if contaminated or damaged.

-

Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A lab coat must be worn and kept fully fastened. For larger quantities or where significant dust generation is possible, additional protective clothing may be necessary.

-

Respiratory Protection: If work cannot be conducted within a fume hood and there is a risk of inhaling dust, a NIOSH-approved respirator with the appropriate particulate filter should be used.

Caption: Required and situational Personal Protective Equipment (PPE).

Chapter 4: Handling, Storage, and Disposal

Safe Handling Workflow

A systematic approach to handling ensures that safety is maintained at every step.

Caption: A systematic workflow for safely handling the compound.

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure or reaction.

-

Conditions: Store in a cool, dry, well-ventilated place. The storage area should be separate from incompatible materials.

-

Container: Keep the container tightly closed and properly labeled.

-

Incompatibilities: Avoid strong oxidizing agents and strong bases. While specific reactivity data is sparse, these general incompatibilities for chlorinated organic compounds should be observed to prevent vigorous or exothermic reactions.

Waste Disposal

Disposal of 3-Acetyl-5-chlorothiophene and any contaminated materials must be treated as hazardous waste.

-